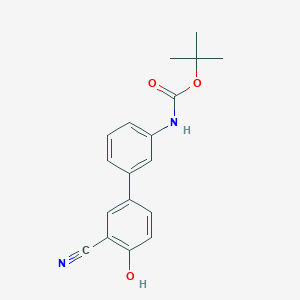

4-(3-BOC-Aminophenyl)-2-cyanophenol

Description

4-(3-BOC-Aminophenyl)-2-cyanophenol is a synthetic organic compound featuring a phenol core substituted with a cyano group at the 2-position and a tert-butoxycarbonyl (BOC)-protected amino group at the 3-position of a phenyl ring attached to the 4-position of the phenol. The BOC group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in pharmaceutical intermediates. This compound is pivotal in medicinal chemistry for constructing complex molecules, leveraging its dual functional groups for cross-coupling reactions or as a building block in kinase inhibitor synthesis .

Properties

IUPAC Name |

tert-butyl N-[3-(3-cyano-4-hydroxyphenyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-6-4-5-12(10-15)13-7-8-16(21)14(9-13)11-19/h4-10,21H,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGAMLAEUJUIKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-BOC-Aminophenyl)-2-cyanophenol typically involves multiple steps:

Protection of the amine group: The amine group on the phenyl ring is protected using tert-butoxycarbonyl anhydride (BOC anhydride) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine.

Formation of the cyanophenol moiety: The cyanophenol group can be introduced through a nucleophilic substitution reaction where a suitable phenol derivative reacts with a cyanating agent such as cyanogen bromide under basic conditions.

Industrial Production Methods

Industrial production methods for 4-(3-BOC-Aminophenyl)-2-cyanophenol would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-BOC-Aminophenyl)-2-cyanophenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinones.

Reduction: Amines.

Substitution: Ethers or esters.

Scientific Research Applications

4-(3-BOC-Aminophenyl)-2-cyanophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of biochemical probes.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-BOC-Aminophenyl)-2-cyanophenol depends on its specific application. In organic synthesis, it acts as a building block that can undergo various transformations. In medicinal chemistry, its mechanism would be related to its interaction with biological targets, which could involve binding to enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs include 2-cyanophenol, 4-(3-BOC-Aminophenyl)phenol, and 2-isocyanophenol.

Table 1: Structural and Physical Properties

*Calculated based on molecular formula.

Key Observations :

- The BOC group in 4-(3-BOC-Aminophenyl)-2-cyanophenol increases molecular weight and steric bulk compared to 2-cyanophenol.

- The cyano group in the target compound enhances electrophilicity, unlike 4-(3-BOC-Aminophenyl)phenol, which lacks this moiety .

Chemical Reactivity and Stability

Photostability :

- UV irradiation studies show that 2-cyanophenol undergoes photoisomerization to 2-isocyanophenol in low-temperature argon matrices, indicating sensitivity to light . The BOC-protected amino group in 4-(3-BOC-Aminophenyl)-2-cyanophenol likely mitigates such reactivity, improving stability for storage and handling.

Acid/Base Sensitivity :

- The BOC group is labile under acidic conditions (e.g., trifluoroacetic acid), while the cyano group is stable. This contrasts with 2-cyanophenol, which lacks protective groups and may degrade under harsh conditions .

Key Observations :

- The target compound’s synthesis is more complex, requiring palladium-catalyzed cross-coupling and protective group chemistry, whereas 2-cyanophenol is synthesized via straightforward dehydration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.